molecular formula C10H14N2O5 B1682330 Thymidine CAS No. 50-89-5

Thymidine

Cat. No.: B1682330
CAS No.: 50-89-5
M. Wt: 242.23 g/mol
InChI Key: IQFYYKKMVGJFEH-XLPZGREQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thymidine, also known as deoxythis compound, is a pyrimidine deoxynucleoside that plays a crucial role in the structure and function of deoxyribonucleic acid (DNA). It consists of the pyrimidine base thymine attached to a deoxyribose sugar. This compound pairs with deoxyadenosine in the DNA double helix, ensuring the accurate replication and transcription of genetic information .

Mechanism of Action

Target of Action

Thymidine is a pyrimidine deoxynucleoside . It is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . In cell biology, it is used to synchronize the cells in S phase . This compound’s primary targets include Thymidylate kinase, Uridine phosphorylase, this compound kinase, this compound kinase 2, mitochondrial, Nucleoside-specific channel-forming protein tsx, Glucose-1-phosphate thymidylyltransferase, and this compound kinase, cytosolic .

Mode of Action

This compound interacts with its targets as a substrate . For example, it acts as a substrate for Thymidylate kinase, an enzyme found in Mycobacterium tuberculosis . It also serves as a substrate for this compound kinase, an enzyme found in EHV-4 and humans .

Biochemical Pathways

This compound is involved in the Salvage pathway, where it changes to thymidylate in the cytoplasm and mitochondria, a process catalyzed by the enzymes TK2 and TK1 . Additionally, this compound hypermodifications are derived from free amino acids enzymatically installed on 5-hmdU . These appended amino acids are further sculpted by various enzyme classes such as radical SAM isomerases, PLP-dependent decarboxylases, flavin-dependent lyases, and acetyltransferases .

Result of Action

The incorporation of this compound into dividing cells is proportional to the amount of cell proliferation . For example, lymphocyte proliferation can be measured this way in lymphoproliferative disorders .

Action Environment

The genes encoding this compound hypermodifying enzymes are widespread in natural populations of bacterial viruses . This suggests that environmental factors, such as the presence of specific bacterial viruses, can influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

In the salvage pathway, thymidine is produced by this compound phosphorylation catalyzed by this compound kinases . This compound monophosphate, the product of this reaction, is in turn phosphorylated to this compound diphosphate by the enzyme thymidylate kinase . This process involves interactions with various enzymes and proteins, contributing to the synthesis of DNA .

Cellular Effects

This compound plays a crucial role in cell biology, particularly in the synchronization of cells in the G1/early S phase . Its presence influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and enzymes. It is involved in enzyme activation and inhibition, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. Studies have shown that this compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High doses of this compound can lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, influencing its localization or accumulation .

Subcellular Localization

This compound is localized in specific compartments or organelles within the cell. Its activity or function can be affected by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thymidine can be synthesized through various chemical routes. One common method involves the glycosylation of thymine with a protected deoxyribose derivative, followed by deprotection steps. The reaction typically requires an acid catalyst and proceeds under mild conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves the fermentation of bacterial cultures, such as Escherichia coli, which are genetically engineered to overproduce this compound. The fermentation broth is then subjected to purification processes, including crystallization and chromatography, to isolate this compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Thymidine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to thymine by strong oxidizing agents.

    Reduction: this compound can be reduced to dihydrothis compound under specific conditions.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Scientific Research Applications

Thymidine has a wide range of applications in scientific research:

    Chemistry: this compound is used as a building block in the synthesis of nucleic acid analogs and other complex molecules.

    Biology: this compound is essential for DNA synthesis and repair, making it a valuable tool in cell cycle studies and molecular biology experiments.

    Medicine: this compound analogs, such as zidovudine (AZT), are used as antiretroviral drugs to treat human immunodeficiency virus (HIV) infections. This compound is also used in cancer research to study cell proliferation and DNA synthesis in tumor cells.

    Industry: this compound is used in the production of diagnostic reagents and as a precursor in the synthesis of other pharmaceuticals

Comparison with Similar Compounds

Thymidine is unique among nucleosides due to its specific pairing with deoxyadenosine in DNA. Similar compounds include:

    Uridine: Found in ribonucleic acid (RNA) and pairs with adenine.

    Cytidine: Found in both DNA and RNA, pairs with guanine.

    Adenosine: Found in both DNA and RNA, pairs with thymine in DNA and uracil in RNA.

    Guanosine: Found in both DNA and RNA, pairs with cytidine.

This compound’s uniqueness lies in its exclusive presence in DNA and its role in ensuring the stability and integrity of the genetic code .

Properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFYYKKMVGJFEH-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

100455-81-0
Record name Thymidine dimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100455-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5023661
Record name Thymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS], Solid
Record name Thymidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18013
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Thymidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000273
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

73.5 mg/mL, Water 50 (mg/mL)
Record name Thymidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000273
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name THYMIDINE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/21548%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

146183-25-7, 50-88-4, 50-89-5
Record name Oligo(dT)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146183-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Thymidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thymidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thymidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thymidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04485
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Thymidine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Thymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thymidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.065
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Doxribtimine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC2W18DGKR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Thymidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000273
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cc1cn(C2CC(O)C(CO)O2)c(=O)[nH]c1=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C=CCBr
Name
Cc1cn(C2CC(O)C(CO)O2)c(=O)[nH]c1=O

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thymidine
Reactant of Route 2
Reactant of Route 2
Thymidine
Reactant of Route 3
Reactant of Route 3
Thymidine
Reactant of Route 4
Reactant of Route 4
Thymidine
Reactant of Route 5
Thymidine
Reactant of Route 6
Thymidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.